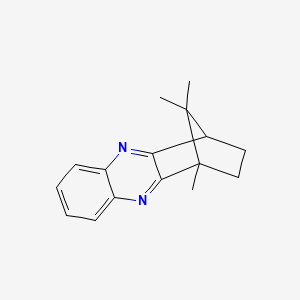
1,11,11-Trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11,11-Trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine is an organic compound with a complex structure It is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Preparation Methods
The synthesis of 1,11,11-Trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine typically involves the reaction of (1S,4R)-1,2,3,4-tetrahydro-1,11,11-trimethyl-1,4-methanophenazine with specific reagents under controlled conditions. One method involves the use of 3-chloroperbenzoic acid in dichloromethane . The reaction conditions, such as temperature and solvent, play a crucial role in the successful synthesis of this compound.
Chemical Reactions Analysis
1,11,11-Trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like 3-chloroperbenzoic acid. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 3-chloroperbenzoic acid can lead to the formation of an N5-oxide derivative .
Scientific Research Applications
This compound has several applications in scientific research. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has potential applications due to its unique structure and reactivity. For instance, derivatives of phenazine are known for their antimicrobial properties, which could be explored further with this compound. Additionally, its unique structure makes it a subject of interest in the study of molecular interactions and mechanisms.
Mechanism of Action
The mechanism of action of 1,11,11-Trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s structure allows it to interact with specific enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1,11,11-Trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine can be compared to other similar compounds such as 1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene and 1,6,8-Trimethyl-1,2,3,4-tetrahydronaphthalene . These compounds share similar structural features but differ in their chemical properties and reactivity. The unique aspect of this compound lies in its specific arrangement of methyl groups and the presence of the methanophenazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C16H18N2/c1-15(2)10-8-9-16(15,3)14-13(10)17-11-6-4-5-7-12(11)18-14/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
NGUAUQBJYSZURH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C3=NC4=CC=CC=C4N=C23)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


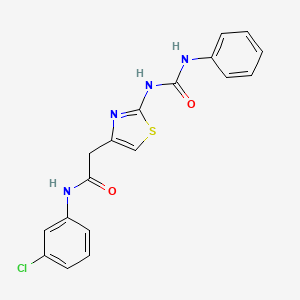
![3-Hydroxy-4-(4-methoxy-phenyl)-1-(1-methyl-butyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B11038600.png)
![4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11038601.png)
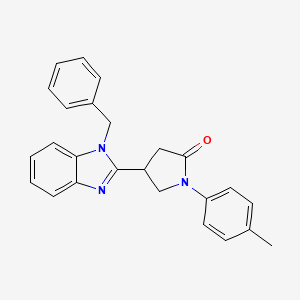
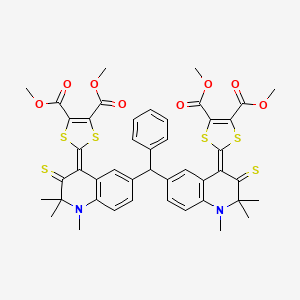
![ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11038617.png)
![2-[3-chloro-4-(trifluoromethyl)phenyl]-4,4,6,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11038618.png)
![ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate](/img/structure/B11038619.png)
![Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038625.png)
![2-(3-methoxyphenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11038626.png)
![Tetramethyl 6'-[(2-chlorophenoxy)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038628.png)
![6-(5-bromofuran-2-yl)-3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11038639.png)
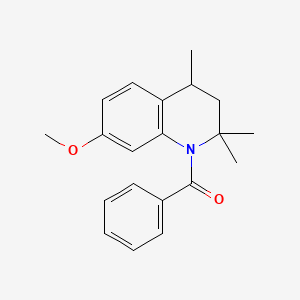
![6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11038665.png)
